Cas no 1536967-37-9 (2-(5-bromo-2-fluorophenyl)-1-methylpiperazine)

2-(5-bromo-2-fluorophenyl)-1-methylpiperazine 化学的及び物理的性質
名前と識別子
-
- 2-(5-bromo-2-fluorophenyl)-1-methylpiperazine
- EN300-1911030
- 1536967-37-9
-
- インチ: 1S/C11H14BrFN2/c1-15-5-4-14-7-11(15)9-6-8(12)2-3-10(9)13/h2-3,6,11,14H,4-5,7H2,1H3
- InChIKey: KCVBMXZPLFFBKA-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C(=C1)C1CNCCN1C)F
計算された属性
- せいみつぶんしりょう: 272.03244g/mol
- どういたいしつりょう: 272.03244g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 15.3Ų
2-(5-bromo-2-fluorophenyl)-1-methylpiperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1911030-0.25g |
2-(5-bromo-2-fluorophenyl)-1-methylpiperazine |
1536967-37-9 | 0.25g |
$1078.0 | 2023-09-17 | ||
Enamine | EN300-1911030-5g |
2-(5-bromo-2-fluorophenyl)-1-methylpiperazine |
1536967-37-9 | 5g |
$3396.0 | 2023-09-17 | ||
Enamine | EN300-1911030-10g |
2-(5-bromo-2-fluorophenyl)-1-methylpiperazine |
1536967-37-9 | 10g |
$5037.0 | 2023-09-17 | ||
Enamine | EN300-1911030-0.5g |
2-(5-bromo-2-fluorophenyl)-1-methylpiperazine |
1536967-37-9 | 0.5g |
$1124.0 | 2023-09-17 | ||
Enamine | EN300-1911030-5.0g |
2-(5-bromo-2-fluorophenyl)-1-methylpiperazine |
1536967-37-9 | 5g |
$3396.0 | 2023-06-01 | ||
Enamine | EN300-1911030-2.5g |
2-(5-bromo-2-fluorophenyl)-1-methylpiperazine |
1536967-37-9 | 2.5g |
$2295.0 | 2023-09-17 | ||
Enamine | EN300-1911030-10.0g |
2-(5-bromo-2-fluorophenyl)-1-methylpiperazine |
1536967-37-9 | 10g |
$5037.0 | 2023-06-01 | ||
Enamine | EN300-1911030-0.1g |
2-(5-bromo-2-fluorophenyl)-1-methylpiperazine |
1536967-37-9 | 0.1g |
$1031.0 | 2023-09-17 | ||
Enamine | EN300-1911030-0.05g |
2-(5-bromo-2-fluorophenyl)-1-methylpiperazine |
1536967-37-9 | 0.05g |
$983.0 | 2023-09-17 | ||
Enamine | EN300-1911030-1.0g |
2-(5-bromo-2-fluorophenyl)-1-methylpiperazine |
1536967-37-9 | 1g |
$1172.0 | 2023-06-01 |
2-(5-bromo-2-fluorophenyl)-1-methylpiperazine 関連文献
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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2-(5-bromo-2-fluorophenyl)-1-methylpiperazineに関する追加情報
Introduction to 2-(5-bromo-2-fluorophenyl)-1-methylpiperazine (CAS No. 1536967-37-9)
2-(5-bromo-2-fluorophenyl)-1-methylpiperazine, with the CAS number 1536967-37-9, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a piperazine ring and a substituted phenyl group. These characteristics make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.
The chemical structure of 2-(5-bromo-2-fluorophenyl)-1-methylpiperazine consists of a piperazine moiety, which is a six-membered heterocyclic ring containing two nitrogen atoms. The piperazine ring is substituted with a methyl group at the 1-position and a 5-bromo-2-fluorophenyl group at the 2-position. The presence of these substituents imparts specific pharmacological properties to the compound, making it an interesting target for further investigation.
Recent studies have highlighted the potential of 2-(5-bromo-2-fluorophenyl)-1-methylpiperazine in various biological contexts. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits significant activity as a serotonin receptor modulator. Serotonin receptors play crucial roles in regulating mood, appetite, and sleep, making them important targets for the development of drugs to treat conditions such as depression, anxiety, and eating disorders.
In addition to its serotonin receptor activity, 2-(5-bromo-2-fluorophenyl)-1-methylpiperazine has also been investigated for its potential as an antipsychotic agent. A study conducted by researchers at the University of California, San Francisco, demonstrated that this compound can effectively modulate dopamine receptors, which are implicated in the pathophysiology of schizophrenia and other psychotic disorders. The ability to target both serotonin and dopamine receptors makes 2-(5-bromo-2-fluorophenyl)-1-methylpiperazine a promising candidate for the development of multifunctional drugs with improved therapeutic profiles.
The pharmacokinetic properties of 2-(5-bromo-2-fluorophenyl)-1-methylpiperazine have also been studied in detail. Research published in the Bioorganic & Medicinal Chemistry Letters has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. These properties are essential for ensuring that the drug reaches its intended target site in sufficient concentrations and remains active for an appropriate duration. The favorable ADME profile of 2-(5-bromo-2-fluorophenyl)-1-methylpiperazine enhances its potential as a therapeutic agent.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-(5-bromo-2-fluorophenyl)-1-methylpiperazine. Preliminary results from phase I trials have indicated that this compound is well-tolerated by human subjects and does not exhibit significant adverse effects at therapeutic doses. These findings are encouraging and suggest that further clinical development is warranted.
In conclusion, 2-(5-bromo-2-fluorophenyl)-1-methylpiperazine (CAS No. 1536967-37-9) is a promising compound with diverse biological activities and favorable pharmacokinetic properties. Its potential as a therapeutic agent for conditions such as depression, anxiety, and schizophrenia makes it an important focus of ongoing research in medicinal chemistry and pharmaceutical science. As more data becomes available from clinical trials, it is likely that this compound will continue to attract significant interest from both academic researchers and pharmaceutical companies.
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